molecular formula C16H14FN3O B6345716 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354920-03-8

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345716
CAS No.: 1354920-03-8
M. Wt: 283.30 g/mol
InChI Key: CCBTZOUFHDBNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the desired imidazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitro derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorophenyl group, which may affect its biological activity.

    2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and potency.

    2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: The presence of a methyl group instead of a fluorine atom can influence its chemical properties and interactions.

Uniqueness

The presence of the fluorophenyl group in 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This fluorine substitution can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

IUPAC Name

2-amino-4-[(4-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBTZOUFHDBNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.